
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is an organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a quinoline core with two methyl groups at positions 6 and 8, and a dihydro functionality at positions 2 and 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of an isatin derivative with a methyl ketone in the presence of a base. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反应分析
Types of Reactions
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the quinolinone to its corresponding tetrahydroquinoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinolinone derivatives.
科学研究应用
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit key enzymes involved in metabolic pathways.
Receptor binding: It can bind to receptors, altering signal transduction processes.
相似化合物的比较
Similar Compounds
2,3-dihydro-4(1H)-Quinolinone: Lacks the methyl groups at positions 6 and 8.
6,8-dimethylquinoline: Does not have the dihydro functionality at positions 2 and 3.
4-hydroxyquinoline: Contains a hydroxyl group instead of the dihydro functionality.
Uniqueness
2,3-dihydro-6,8-dimethyl-4(1H)-Quinolinone is unique due to its specific substitution pattern and dihydro functionality, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
6,8-dimethyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H13NO/c1-7-5-8(2)11-9(6-7)10(13)3-4-12-11/h5-6,12H,3-4H2,1-2H3 |
InChI 键 |
QJBORCAZTVNDLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=O)CCN2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(3-amino-1H-pyrazol-1-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B15275714.png)

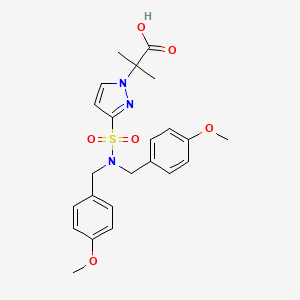
![2-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B15275739.png)
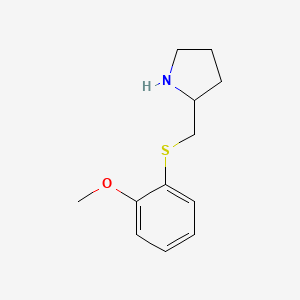
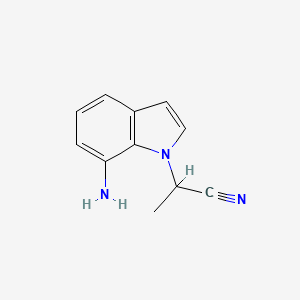
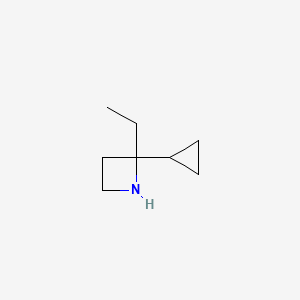
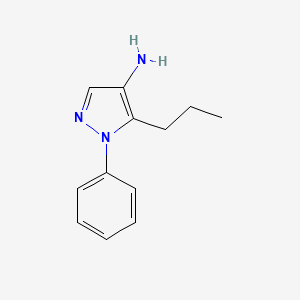
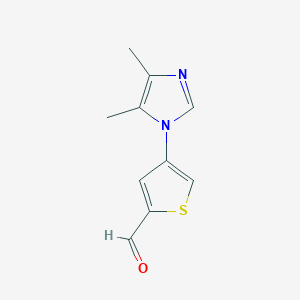
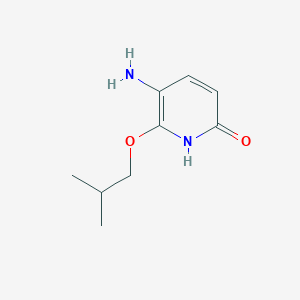

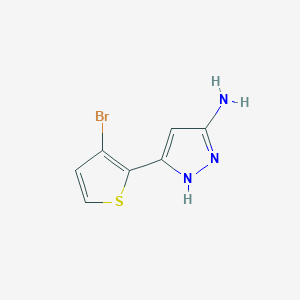

![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
